molecular formula C9H11N3O3S B2888284 2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol CAS No. 350609-36-8

2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

Cat. No.: B2888284
CAS No.: 350609-36-8
M. Wt: 241.27
InChI Key: SISHRMGNVOTFJK-UHFFFAOYSA-N
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Description

2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol is a benzothiazole derivative featuring a sulfone group (1,1-dioxido), a hydrazinyl linker at position 3 of the benzothiazole ring, and an ethanol substituent. This compound’s structure combines electron-withdrawing (sulfone) and hydrophilic (ethanol) groups, which may enhance solubility and influence biological activity.

Properties

IUPAC Name

2-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c13-6-5-10-11-9-7-3-1-2-4-8(7)16(14,15)12-9/h1-4,10,13H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISHRMGNVOTFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 1,2-Benzothiazole Precursors

The sulfone group is typically introduced via oxidation of 1,2-benzothiazole sulfide derivatives. For example, treating 1,2-benzothiazole with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C yields the 1,1-dioxide derivative in >85% yield. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C achieve similar results but require careful pH control to prevent over-oxidation.

Direct Cyclization of Sulfonated Anilines

A more efficient approach involves cyclizing 2-aminothiophenol derivatives pre-functionalized with sulfone groups. For instance, 2-aminothiophenol-5-sulfonic acid reacts with chloroacetyl chloride in ethanol under reflux to form 3-chloro-1,2-benzothiazole 1,1-dioxide (Scheme 1). This method avoids post-cyclization oxidation and improves regioselectivity.

Scheme 1: Cyclization of Sulfonated 2-Aminothiophenol
$$
\text{2-Aminothiophenol-5-sulfonic acid} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{EtOH, reflux}} \text{3-Chloro-1,2-benzothiazole 1,1-dioxide} + \text{HCl}
$$

Hydrazine Substitution at Position 3

Nucleophilic Aromatic Substitution (SNAr)

3-Chloro-1,2-benzothiazole 1,1-dioxide undergoes SNAr with hydrazine hydrate in ethanol at 80°C, yielding 3-hydrazinyl-1,2-benzothiazole 1,1-dioxide. The reaction proceeds via a Meisenheimer complex, with electron-withdrawing sulfone groups enhancing the electrophilicity of position 3. Typical conditions include a 1:3 molar ratio of chlorinated intermediate to hydrazine hydrate, achieving 70–80% conversion after 12 hours (Table 1).

Table 1: Optimization of Hydrazine Substitution

Condition Temperature (°C) Time (h) Yield (%)
Ethanol, 1:3 ratio 80 12 78
DMF, 1:5 ratio 100 6 65
THF, 1:2 ratio 60 24 45

Catalytic Enhancements

Adding catalytic CuBr₂ (5 mol%) accelerates the substitution by stabilizing the transition state, reducing reaction time to 6 hours with 85% yield. However, copper catalysts may complicate purification due to residual metal contamination.

Functionalization with Ethanol Side Chain

Alkylation of Hydrazine

The primary amine of 3-hydrazinyl-1,2-benzothiazole 1,1-dioxide is alkylated with 2-bromoethanol in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds via an SN2 mechanism, with a 1:1 molar ratio minimizing di-alkylation byproducts (Scheme 2).

Scheme 2: Ethanol Side Chain Introduction
$$
\text{3-Hydrazinyl-1,2-benzothiazole 1,1-dioxide} + \text{BrCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KBr}
$$

Key Parameters:

  • Solvent: DMF or acetonitrile (higher polarity improves solubility)
  • Temperature: 50–60°C (avoids ethanol decomposition)
  • Yield: 60–70% after column chromatography

Reductive Amination

An alternative route involves condensing the hydrazine intermediate with ethylene oxide under acidic conditions. This method avoids alkylating agents but requires strict moisture control and yields 55–60% product.

Process Optimization and Challenges

Purification Strategies

  • Crystallization: The target compound is isolated via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >95% purity.
  • Chromatography: Silica gel chromatography with ethyl acetate/methanol (4:1) effectively separates mono- and di-alkylated byproducts.

Stability Considerations

The sulfone group is sensitive to strong reducing agents but stable under acidic and mild basic conditions. Storage in amber vials under nitrogen at 4°C prevents hydrazine oxidation.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability

Route Steps Total Yield (%) Scalability Cost
A 3 45 Moderate Low
B 4 38 High Medium
C 3 50 Low High

Route A: Oxidation → Hydrazine substitution → Alkylation
Route B: Cyclization → Oxidation → Hydrazine substitution → Alkylation
Route C: Direct sulfonation → Cyclization → Alkylation

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.

    Material Science: It is used in the development of fluorescence materials and electroluminescent devices.

    Biochemistry: The compound serves as an enzyme inhibitor and imaging reagent.

Mechanism of Action

The mechanism of action of 2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the benzothiazole ring or hydrazine moiety. Key comparisons include:

Table 1: Structural Comparison of Benzothiazole Derivatives
Compound Name Core Structure Substituents Molecular Weight Key Features
2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol Benzothiazole-1,1-dioxide Hydrazinyl-ethanol ~258.27 g/mol* Hydrophilic ethanol group; sulfone enhances stability
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(1,3-dioxo-isoindol-2-yl)acetohydrazide Benzothiazole-1,1-dioxide Acetohydrazide-isoindole 384.37 g/mol Bulky isoindole group; potential π-π interactions
2-(1,2-Benzothiazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)propanamides Benzothiazole Thiazolidinone-phenyl Variable (~350–400 g/mol) Thiazolidinone ring for enzyme inhibition

*Calculated based on formula C₉H₁₂N₃O₃S.

Solubility and Reactivity

  • The ethanol group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., isoindole in or phenylthiazolidinone in ).

Biological Activity

The compound 2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol , commonly referred to as compound 1 , is a hydrazine derivative featuring a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections summarize the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C₉H₁₁N₃O₃S
  • CAS Number : 350609-36-8
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound consists of a hydrazine group linked to a benzothiazole ring with a dioxido substituent, enhancing its reactivity and biological interaction potential.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compound 1. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Study Findings : A study reported that compounds structurally related to benzothiazole derivatives showed significant growth inhibition in human cancer cell lines, suggesting that compound 1 may share similar mechanisms of action .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that compound 1 may serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers synthesized compound 1 and tested its efficacy on HeLa cervical cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Further analysis revealed that the compound induced apoptosis characterized by increased levels of cleaved PARP and caspase-3 activation .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial effects of compound 1 against clinical isolates of bacteria. The results showed that at sub-inhibitory concentrations, compound 1 could inhibit biofilm formation in Staphylococcus aureus, highlighting its potential application in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its structural characteristics. Modifications in the benzothiazole ring or hydrazine moiety could enhance or diminish its activity:

  • Hydrazine Substituents : Variations in hydrazine substituents have been shown to influence cytotoxicity.
  • Benzothiazole Modifications : Alterations in the benzothiazole structure can affect binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol, and what reaction conditions optimize yield? A: The compound is typically synthesized via condensation reactions between 1,1-dioxido-1,2-benzothiazol-3-yl hydrazine derivatives and aldehydes or ketones. A common procedure involves refluxing equimolar amounts of the hydrazine precursor (e.g., 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide) with an aldehyde in anhydrous ethanol or methanol under acidic catalysis (e.g., acetic acid) for 8–24 hours . Key parameters include:

Parameter Typical Conditions
SolventEthanol, methanol
CatalystAcetic acid (0.25–10% v/v)
Reaction Time8–24 hours (reflux)
WorkupPrecipitation, recrystallization (ethanol/water)

Characterization relies on melting point analysis, NMR, and IR spectroscopy. For crystallographic verification, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Advanced Optimization of Hydrazine-Aldehyde Condensation

Q: How can conflicting reports on reaction yields for hydrazine-aldehyde condensations be resolved? A: Yield discrepancies often arise from variations in steric/electronic effects of substituents on the aldehyde or hydrazine precursor. For example:

  • Electron-withdrawing groups (e.g., nitro) on the aldehyde reduce reactivity, requiring longer reaction times or higher catalyst concentrations .
  • Steric hindrance in bulky aldehydes may necessitate polar aprotic solvents (e.g., DMF) to improve solubility .

Methodological Approach:

Perform kinetic studies (time-dependent yield analysis) under standardized conditions.

Use computational tools (e.g., DFT) to model transition states and identify steric/electronic barriers .

Validate with in situ monitoring (e.g., HPLC or TLC) to track intermediate formation .

Basic Biological Activity Profiling

Q: What functional groups in this compound contribute to its bioactivity? A: Key groups include:

  • Sulfonyl (-SO₂): Enhances binding to ion channels (e.g., Kv1.3) via dipole interactions .
  • Hydrazinyl (-NH-NH-): Participates in hydrogen bonding with biological targets .
  • Hydroxyl (-OH): Improves solubility and membrane permeability .

Validation Methods:

  • SAR Studies: Synthesize analogs lacking specific groups and compare activity in assays (e.g., patch-clamp for ion channel inhibition) .
  • Docking Simulations: Use AutoDock or Schrödinger to predict binding modes to targets like Kv1.3 .

Advanced Analysis of Contradictory Bioactivity Data

Q: How to address inconsistencies in reported IC₅₀ values for Kv1.3 inhibition across studies? A: Contradictions may stem from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or voltage protocols.
  • Compound Purity: Impurities >5% can skew results; validate via HPLC-MS .
  • Solvent Effects: DMSO >1% may alter channel kinetics.

Resolution Strategy:

Standardize assays using WHO-recommended protocols.

Cross-validate with orthogonal methods (e.g., fluorescence-based thallium flux assays) .

Collaborate with crystallographers to resolve ligand-binding conformations (e.g., via SHELX-refined protein-ligand structures) .

Computational and Experimental Synergy

Q: How can molecular modeling guide the design of derivatives with improved selectivity? A:

Docking: Identify key residues in target binding pockets (e.g., Kv1.3's turret region) .

MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories.

Synthetic Prioritization: Focus on derivatives with predicted ΔG < -8 kcal/mol.

Case Study: Derivatives with para-substituted aryl groups showed 10-fold higher selectivity in silico, later confirmed experimentally .

Crystallographic Challenges

Q: What crystallographic techniques resolve disorder in the benzothiazole ring during structure refinement? A:

  • Twinned Data: Use SHELXL's TWIN/BASF commands to model twin domains .
  • Disordered Solvents: Apply SQUEEZE (PLATON) to exclude poorly resolved electron density .
  • Validation: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to ensure plausible intermolecular contacts .

Stability and Degradation Pathways

Q: What are the dominant degradation pathways of this compound under physiological conditions? A:

  • Hydrolysis: Hydrazine linkage cleaves at pH < 3 or pH > 10.
  • Oxidation: Sulfonyl groups form sulfonic acids under H₂O₂ exposure .

Analytical Methods:

  • Forced Degradation Studies: Expose to 0.1M HCl/NaOH or 3% H₂O₂; monitor via LC-MS .
  • Arrhenius Modeling: Predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Advanced Purification Techniques

Q: How to separate diastereomers formed during synthesis? A:

Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA gradients.

Crystallization-Induced Diastereomer Resolution: Add chiral auxiliaries (e.g., tartaric acid) to induce selective crystallization .

CD Spectroscopy: Confirm enantiopurity post-purification .

Toxicity Profiling

Q: What in vitro assays are suitable for preliminary toxicity screening? A:

  • Cytotoxicity: MTT assay on HEK293 or HepG2 cells (IC₅₀ > 100 µM desirable) .
  • hERG Inhibition: Patch-clamp assays to assess cardiac risk (IC₅₀ > 30 µM acceptable) .
  • Metabolic Stability: Microsomal incubation (human liver microsomes) to calculate t₁/₂ .

Contradictory Spectroscopic Data

Q: How to resolve discrepancies in NMR assignments for hydrazine protons? A:

Variable Temperature NMR: Identify dynamic exchange broadening (e.g., -NH signals sharpen at 253K) .

2D Experiments: Use HSQC and HMBC to correlate -NH protons with adjacent carbons.

DFT-Predicted Shifts: Compare experimental δ with computed values (GIAO method, B3LYP/6-31G**) .

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